4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione
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Overview
Description
4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione can be achieved through several methods. One common approach involves the reaction of dimethylamine with carbon disulfide, followed by cyclization with formaldehyde and ammonia. This method typically requires mild reaction conditions and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted imidazoles, and various amine derivatives .
Scientific Research Applications
4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is used in the study of enzyme kinetics.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazole-2-one: This compound is structurally similar but lacks the amino group at the 4-position.
1,3-Dimethyl-2-thiourea: Similar in structure but contains a thiourea group instead of the imidazole ring.
2-Mercaptoimidazole: Contains a mercapto group instead of the amino group.
Uniqueness
4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione is unique due to its combination of an amino group and a thione group within the imidazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61796-28-9 |
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Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-amino-5,5-dimethyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C5H9N3S/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) |
InChI Key |
OXQRSLPRLONNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=S)N1)N)C |
Origin of Product |
United States |
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